molecular formula C19H24N6O B10916772 6-cyclopropyl-1-methyl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1-methyl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10916772
M. Wt: 352.4 g/mol
InChI Key: QCSVVLDQLUTXLF-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-1-METHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-1-METHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the pyrazolopyridine core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl and methyl groups: These groups are introduced through alkylation reactions using suitable alkyl halides.

    Attachment of the pyrazole moiety: This step involves the coupling of the pyrazole ring to the pyrazolopyridine core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-1-METHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-1-METHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-1-METHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 6-CYCLOPROPYL-1-METHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 6-CYCLOPROPYL-1-METHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 6-CYCLOPROPYL-1-METHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features, which confer unique chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H24N6O

Molecular Weight

352.4 g/mol

IUPAC Name

6-cyclopropyl-1-methyl-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H24N6O/c1-10(17-11(2)23-24(4)12(17)3)21-19(26)14-8-16(13-6-7-13)22-18-15(14)9-20-25(18)5/h8-10,13H,6-7H2,1-5H3,(H,21,26)

InChI Key

QCSVVLDQLUTXLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C(C)NC(=O)C2=CC(=NC3=C2C=NN3C)C4CC4

Origin of Product

United States

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